molecular formula C23H35NO2S B1669777 Dalcetrapib CAS No. 211513-37-0

Dalcetrapib

Cat. No.: B1669777
CAS No.: 211513-37-0
M. Wt: 389.6 g/mol
InChI Key: YZQLWPMZQVHJED-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dalcetrapib is a selective inhibitor of the Cholesterol Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse cholesterol transport process, where it facilitates the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) in exchange for triglycerides .

Mode of Action

This compound interacts with CETP, inhibiting its activity . This inhibition disrupts the normal transfer of cholesterol esters from HDL to LDL and VLDL, thereby modulating the reverse cholesterol transport process . The result is an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the reverse cholesterol transport pathway . By inhibiting CETP, this compound increases the concentration of HDL cholesterol, which is known to have a protective effect against atherosclerosis by promoting the efflux of cholesterol from peripheral tissues and delivering it to the liver for excretion .

Pharmacokinetics

The oral bioavailability of this compound is low due to extensive first-pass metabolism . It has been noted that the timing and size of a meal can influence the concentration of this compound .

Result of Action

The primary molecular effect of this compound’s action is the significant inhibition of CETP activity, leading to increased levels of HDL cholesterol . On a cellular level, this results in an enhanced efflux of cholesterol from peripheral tissues, potentially reducing the risk of atherosclerotic plaque formation .

Action Environment

The action of this compound can be influenced by genetic factors. Specifically, it has been found that this compound reduces cardiovascular events in patients with the AA genotype at rs7309 of the adenylate cyclase type 9 (ADCY9) gene . This suggests that the efficacy of this compound may be influenced by the patient’s genetic makeup

Biochemical Analysis

Biochemical Properties

Dalcetrapib is a selective CETP inhibitor that modulates reverse cholesterol transport . CETP is a plasma protein that promotes the transfer of cholesteryl esters from protective HDL-C to atherogenic low-density lipoprotein (LDL) particles . This compound specifically increases markers of cholesterol absorption, likely through nascent HDL lipidation by intestinal ATP-binding cassette subfamily A1 .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It reduces CETP activity and increases HDL-C levels without affecting nitric oxide (NO)-dependent endothelial function, blood pressure, or markers of inflammation and oxidative stress . In patients with a recent acute coronary syndrome, this compound increased HDL cholesterol levels but did not reduce the risk of recurrent cardiovascular events .

Molecular Mechanism

This compound operates by inhibiting CETP, a protein that facilitates the transfer of cholesteryl esters from HDL particles to LDL or very low-density lipoprotein (VLDL) particles . This inhibition leads to elevated plasma levels of HDL and lower LDL/VLDL . This compound only affects the heterotypic cholesteryl ester transfer and does not affect LDL-C concentrations or apolipoprotein B .

Temporal Effects in Laboratory Settings

In a clinical trial, patients were followed for a median of 31 months. During this time, HDL cholesterol levels increased from baseline by 4 to 11% in the placebo group and by 31 to 40% in the this compound group . After 4, 24, and 36 weeks of treatment with this compound, CETP activity decreased by 51, 53, and 56% .

Metabolic Pathways

This compound is involved in the modulation of the reverse cholesterol transport pathway . It inhibits CETP, a protein that mediates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 containing lipoproteins in plasma .

Transport and Distribution

The primary route of elimination of this compound is metabolism . Following the administration of a single 600 mg oral dose of this compound, one-third and two-thirds of the total radioactivity were recovered in the urine and feces, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dalcetrapib involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Dalcetrapib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and activity within the body .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are further processed by the body. These metabolites play a crucial role in its pharmacological effects .

Properties

IUPAC Name

S-[2-[[1-(2-ethylbutyl)cyclohexanecarbonyl]amino]phenyl] 2-methylpropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQLWPMZQVHJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943475
Record name Dalcetrapib
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211513-37-0
Record name Dalcetrapib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211513-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dalcetrapib [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dalcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dalcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanethioic acid, 2-methyl-, S-[2-[[[1-(2-ethylbutyl)cyclohexyl]carbonyl] amino]phenyl] ester
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Record name DALCETRAPIB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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